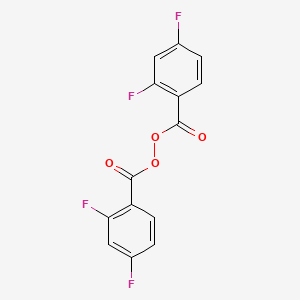
Bis(2,4-difluorobenzoyl) Peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-difluorobenzoyl) Peroxide is an organic peroxide compound commonly used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of various polymers and resins due to its efficiency and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorobenzoyl) Peroxide typically involves the reaction of 2,4-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C7H3F2COCl+H2O2+2NaOH→C14H6F4O4+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process involves continuous monitoring and control to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-difluorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Cross-linking: Forming cross-links between polymer chains to enhance the mechanical properties of the material.
Oxidation: Acting as an oxidizing agent in certain chemical reactions.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or light. Common reagents used in conjunction with this compound include:
Monomers: Such as styrene, methyl methacrylate, and vinyl acetate.
Solvents: Such as toluene, benzene, and dichloromethane.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
Applications De Recherche Scientifique
Bis(2,4-difluorobenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and resins.
Biology: Employed in the study of radical-induced biological processes and reactions.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Bis(2,4-difluorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals are highly reactive and can initiate various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but contains chlorine atoms instead of fluorine.
Dibenzoyl Peroxide: A commonly used peroxide initiator with a similar mechanism of action.
Dicumyl Peroxide: Another peroxide compound used as a radical initiator in polymerization reactions.
Uniqueness
Bis(2,4-difluorobenzoyl) Peroxide is unique due to the presence of fluorine atoms, which can influence the reactivity and stability of the compound. The fluorine atoms can also affect the properties of the resulting polymers, making them more resistant to degradation and enhancing their performance in various applications.
Propriétés
Formule moléculaire |
C14H6F4O4 |
|---|---|
Poids moléculaire |
314.19 g/mol |
Nom IUPAC |
(2,4-difluorobenzoyl) 2,4-difluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6F4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
Clé InChI |
WXLNHGQOHCDVKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
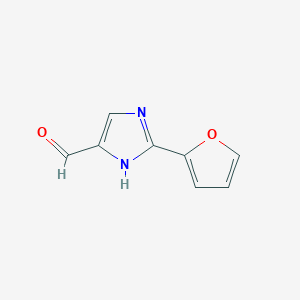
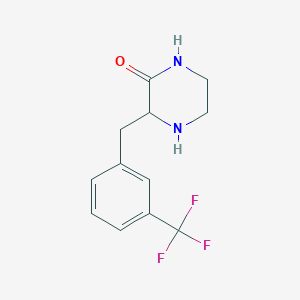

![5-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13684845.png)
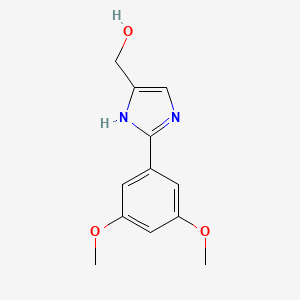
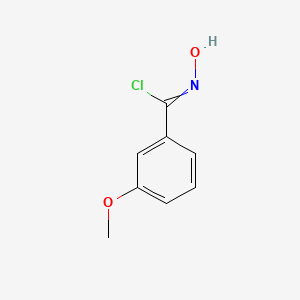
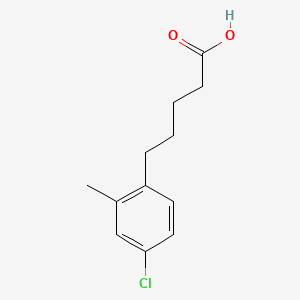
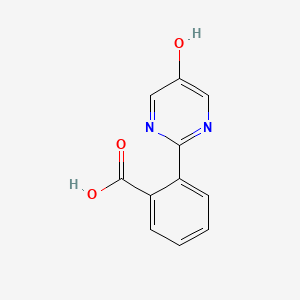
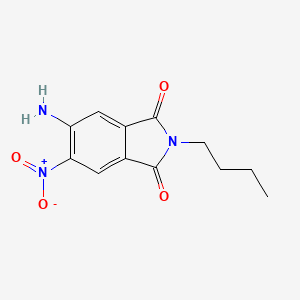
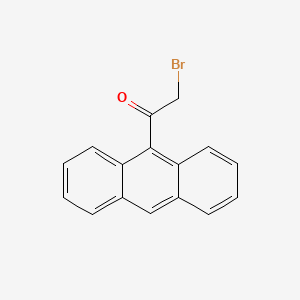

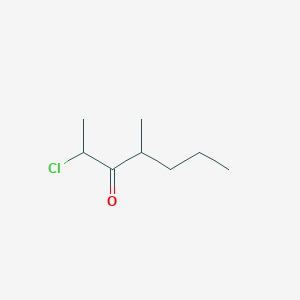
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
